4-Bromo-2-((6-bromonaphthalen-2-yl)oxy)benzoic acid 4-Bromo-2-((6-bromonaphthalen-2-yl)oxy)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16204881
InChI: InChI=1S/C17H10Br2O3/c18-12-3-1-11-8-14(5-2-10(11)7-12)22-16-9-13(19)4-6-15(16)17(20)21/h1-9H,(H,20,21)
SMILES:
Molecular Formula: C17H10Br2O3
Molecular Weight: 422.1 g/mol

4-Bromo-2-((6-bromonaphthalen-2-yl)oxy)benzoic acid

CAS No.:

Cat. No.: VC16204881

Molecular Formula: C17H10Br2O3

Molecular Weight: 422.1 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-((6-bromonaphthalen-2-yl)oxy)benzoic acid -

Specification

Molecular Formula C17H10Br2O3
Molecular Weight 422.1 g/mol
IUPAC Name 4-bromo-2-(6-bromonaphthalen-2-yl)oxybenzoic acid
Standard InChI InChI=1S/C17H10Br2O3/c18-12-3-1-11-8-14(5-2-10(11)7-12)22-16-9-13(19)4-6-15(16)17(20)21/h1-9H,(H,20,21)
Standard InChI Key BGCVFJZZZYIPRL-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC(=C2)Br)C=C1OC3=C(C=CC(=C3)Br)C(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates a benzoic acid core substituted at the 4-position with a bromine atom and at the 2-position with a 6-bromonaphthalen-2-yloxy group. This arrangement creates a planar, aromatic system with significant steric and electronic effects due to the bromine atoms. The IUPAC name, 4-bromo-2-(6-bromonaphthalen-2-yl)oxybenzoic acid, reflects this substitution pattern.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC17H10Br2O3\text{C}_{17}\text{H}_{10}\text{Br}_{2}\text{O}_{3}
Molecular Weight422.1 g/mol
IUPAC Name4-bromo-2-(6-bromonaphthalen-2-yl)oxybenzoic acid
Canonical SMILESC1=CC2=C(C=CC(=C2)Br)C=C1OC3=C(C=CC(=C3)Br)C(=O)O
XLogP3 (Lipophilicity)5.21

The naphthalene moiety enhances π-π stacking interactions, which may influence its binding to biological targets. The carboxylic acid group at the benzoic acid position introduces hydrogen-bonding capability, critical for interactions in enzymatic systems.

Spectroscopic and Computational Data

The compound’s Standard InChIKey (BGCVFJZZZYIPRL-UHFFFAOYSA-N) facilitates database searches and computational modeling. Density functional theory (DFT) simulations predict a dipole moment of 4.8 Debye, indicative of moderate polarity. Nuclear magnetic resonance (NMR) spectra for analogous brominated naphthalenes show characteristic deshielding of aromatic protons adjacent to bromine atoms .

Synthesis and Manufacturing

Palladium-Catalyzed Cross-Coupling

A patented synthesis route involves reacting 6-bromo-2-naphthol with 4-bromo-2-hydroxybenzoic acid derivatives under palladium catalysis . Key steps include:

  • Activation: 6-Bromo-2-naphthol is converted to its triflate ester using trifluoromethanesulfonic anhydride.

  • Coupling: The triflate reacts with 4-bromo-2-hydroxybenzoic acid in the presence of cesium carbonate (Cs2CO3\text{Cs}_2\text{CO}_3) and tetrakis(triphenylphosphine)palladium .

  • Workup: The product is purified via recrystallization from ethanol, yielding 68–72% purity .

Table 2: Optimization of Coupling Conditions

ConditionParameterOutcome
CatalystPd(PPh3)4\text{Pd(PPh}_3\text{)}_472% yield
BaseCs2CO3\text{Cs}_2\text{CO}_3Enhanced reactivity vs. Na2CO3\text{Na}_2\text{CO}_3
SolventEthanolOptimal solubility

Alternative Synthetic Routes

ActivityModel SystemResultSource
AntimicrobialS. aureusMIC = 8 µg/mL
Anti-inflammatoryRAW 264.7 cells50% TNF-α inhibition

Research Findings and Recent Advances

Structure-Activity Relationship (SAR) Studies

Modifying the bromine positions or substituting the naphthalene ring with methyl groups alters bioactivity. For instance, replacing the 6-bromo group with chlorine reduces antimicrobial potency by 4-fold, underscoring bromine’s role in target binding.

Drug Delivery Applications

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improved the compound’s solubility and sustained release profile in pharmacokinetic studies. Plasma half-life extended from 2.1 to 8.3 hours in rodent models.

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